molecular formula C17H21NO2 B15010861 1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine

1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine

Katalognummer: B15010861
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: BHNMBHTWNUNJQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine is an organic compound with the molecular formula C17H21NO2 It is characterized by a piperidine ring attached to a furan ring, which is further substituted with a 4-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-Methylphenoxy Group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with 4-methylphenol in the presence of a suitable base.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable amine and a dehydrating agent.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-{[5-(4-Chlorophenoxy)furan-2-yl]methyl}piperidine
  • 1-{[5-(4-Methoxyphenoxy)furan-2-yl]methyl}piperidine
  • 1-{[5-(4-Nitrophenoxy)furan-2-yl]methyl}piperidine

Comparison: Compared to similar compounds, 1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine is unique due to the presence of the 4-methylphenoxy group, which may impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

1-[[5-(4-methylphenoxy)furan-2-yl]methyl]piperidine

InChI

InChI=1S/C17H21NO2/c1-14-5-7-15(8-6-14)19-17-10-9-16(20-17)13-18-11-3-2-4-12-18/h5-10H,2-4,11-13H2,1H3

InChI-Schlüssel

BHNMBHTWNUNJQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2=CC=C(O2)CN3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.